molecular formula C20H12F2O2 B172365 1,4-Bis(4-fluorobenzoyl)benzene CAS No. 68418-51-9

1,4-Bis(4-fluorobenzoyl)benzene

Cat. No. B172365
CAS RN: 68418-51-9
M. Wt: 322.3 g/mol
InChI Key: LLJNTLUXOZPFQB-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorobenzoyl)benzene is a monomer that belongs to the class of aromatic compounds . It has been shown to be a nucleophilic compound .


Synthesis Analysis

The synthesis of 1,4-Bis(4-fluorobenzoyl)benzene involves reacting terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . The process is characterized by adding aluminium chloride or aluminium bromide in metered quantities to a mixture of terephthaloyl chloride and fluorbenzol at temperatures of approximately 25°C to approximately 68°C .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(4-fluorobenzoyl)benzene is C20H12F2O2 . Its molecular weight is 322.30 .


Chemical Reactions Analysis

1,4-Bis(4-fluorobenzoyl)benzene reacts with aluminium chloride to form an adduct .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Bis(4-fluorobenzoyl)benzene include a molecular weight of 322.30 and a density of 1.268 .

Scientific Research Applications

High-Performance Polymer Networks

1,4-Bis(4-fluorobenzoyl)benzene (1,4-FBB) plays a crucial role in creating high-performance polymer networks. It is used in synthesizing copolymers with high molecular weight, which are soluble and amorphous, offering a range of applications due to their cross-linking properties at high temperatures. This results in networks that are insoluble in solvents, showcasing potential in materials engineering and polymer science (Walker et al., 1993).

Proton Exchange Membranes

In the field of energy, 1,4-FBB is integral to the development of highly conducting and stable proton exchange membranes. These membranes, made from copolymers containing 1,4-FBB, show promise in replacing commercial membranes due to their mechanical, thermal, and electrochemical stability, making them suitable for applications like fuel cells (Kim et al., 2020), (Jeong et al., 2018).

Sulfonated Polymer Synthesis

1,4-FBB is utilized in the synthesis of new sulfonated monomers, contributing to the development of poly(aryl ethers) which may find use as proton exchange membranes. This application is particularly relevant in advancing materials for energy storage and conversion technologies (McKay et al., 2005).

Liquid-Crystalline Polymers

The compound is also involved in the study of liquid-crystalline polymers. Research on model compounds and polymers related to 1,4-FBB contributes to understanding the thermotropic behavior of these materials, which is essential for developing advanced display technologies and optical materials (Pugh et al., 1997).

Luminescent Materials

In the realm of luminescent materials, 1,4-FBB is used in the synthesis of dirhenium(I)-double-heterostranded helicates and mesocates. These materials exhibit unique photophysical properties, indicating potential applications in optical devices and sensors (Shankar et al., 2014).

Advanced Polymer Synthesis

Additionally, 1,4-FBB is crucial in the synthesis of poly(ether ketone)s, where its reactivity is compared with other monomers to optimize polymerization processes for creating materials with desirable mechanical and thermal properties (Hoffmann et al., 1993).

Future Directions

1,4-Bis(4-fluorobenzoyl)benzene is a useful starting material for the preparation of high-performance plastics, such as polyether ketosulfones and polyether ketones . It has great importance as a catalyst for the preparation of 1,4-bis(4-fluorobenzoyl)benzene from fluorobenzene and terephthaloyl chloride .

properties

IUPAC Name

[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJNTLUXOZPFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600717
Record name [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4-fluorobenzoyl)benzene

CAS RN

68418-51-9
Record name 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68418-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4'-Bis(4-fluorobenzoyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.3 g of terephthaloyl dichloride, 19.2 g of fluorobenzene and 50 g of hydrogen fluoride were initially introduced into a 250 ml stainless steel autoclave and boron trifluoride was introduced under pressure at 10 bar. The autoclave was shaken for 16.5 h at room temperature. Working-up was carried out by initially evaporating the volatile components at room temperature and then at 60° to 100° C. and recrystallizing the residue from chlorobenzene in the presence of sodium carbonate. 19.76 g of 1,4-bis-(4-fluorobenzoyl)-benzene were obtained in the form of colorless crystals of m.p. 221° C. Examination by means of high pressure liquid chromatography (HPLC) gave a degree of purity of 99.5%.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
L Yan, S Shouri, L Zhihua, L Xiaoling… - ACTA POLYMERICA …, 2010 - hero.epa.gov
Four random poly (ether ether ketone ketone) copolymers (PEEKK-X/PEEKK-A) s were prepared via nucleophilic aromatic substitution polycondensation of 9, 9-bis (4-hydroxyphenyl) …
Number of citations: 0 hero.epa.gov
E Yıldız, TY İnan, H Yıldırım, A Kuyulu… - Journal of Polymer …, 2007 - Springer
An aromatic bisphenol which contains bulky tertiary butyl group, 5-tert-butyl-1,3-bis(4-hydroxybenzoyl)benzene (2) was synthesized in high yield and purity by the reaction of 5-tert-butyl-…
Number of citations: 10 link.springer.com
I Fukawa, T Tanabe - Journal of Polymer Science Part A …, 1992 - Wiley Online Library
4‐Fluorobenzophenone reacted with potassium carbonate in the presence of silica catalyst in diphenyl sulfone solvent to yield 4,4′‐dibenzoyldiphenyl ether. This new etherification …
Number of citations: 18 onlinelibrary.wiley.com
S Xiao, J Wang, K Jin, X Jian, Q Peng - Polymer, 2003 - Elsevier
As a category of high performance polymers having good solubility and distinguished thermal properties, poly(phthalazinone ether)s received much attention for their applications in …
Number of citations: 31 www.sciencedirect.com
JE Jeong, DH Kim, DH Lee - International Journal of Hydrogen Energy, 2018 - Elsevier
Sulfonated semi-crystalline poly(arylene ether)s copolymers containing 1,4-bis(4-fluorobenzoyl)benzene (1,4-FBB), with different degrees of sulfonation (DS), were successfully …
Number of citations: 4 www.sciencedirect.com
U Hoffmann, M Klapper, K Müllen - Polymer Bulletin, 1993 - Springer
A novel synthetic method for the preparation of high molecular weight aromatic poly- (etherketone)s is described. N-Alkyl(4-N′,N′-dialkylamino)pyridinium chlorides 1, 2 and 3 were …
Number of citations: 20 link.springer.com
KA Walker, LJ Markoski, JS Moore - Macromolecules, 1993 - ACS Publications
High molecular weight copolymers containing 2, 5-bis (4-fluorobenzoyl) benzocyclobutene (BFBCB), 1, 4-bis (4-fluorobenzoyl) benzene (BFB), and 4, 4-isopropylidenediphenol have …
Number of citations: 55 pubs.acs.org
H Sun, H Na, HF Wang, WJ Zhang, ZW Wu… - Polymer …, 2000 - Wiley Online Library
The synthesis of novel poly(ether ether ketone ketone)s containing a lateral group via the random copolymerization of 4,4′‐biphenol, tert‐butylhydroquinone and 1,4‐bis(p‐…
Number of citations: 8 onlinelibrary.wiley.com
D Fritsch, L Vakhtangishvili… - … Science, Part A, 2002 - Taylor & Francis
1,1-Tris(4-hydroxyphenyl)ethane, THPE, was silylated with chlorotrimethylsilane and the silylated THPE was polycondensed with 1,4-bis(4-fluorobenzoyl)benzene, BFBB, in dry N-…
Number of citations: 28 www.tandfonline.com
J Wang, Y Zheng, Y Ke, D Yu, Z Wu - Acta Polymerica Sinica, 1996 - vbn.aau.dk
The all para polyether ketone ketone (PEKK) which possesses good mechanical properties was synthesized by the high temperature condensation reaction between 1, 4-bis (4′-…
Number of citations: 0 vbn.aau.dk

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